tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15871608
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1 |
| Standard InChI Key | GIKKYDWWUYYVDV-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1[C@H](CC(=O)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate, specifies two stereocenters at the C2 position of the pyrrolidine ring and the C1 position of the hydroxy-oxopropyl chain . The (2S,1S) configuration confers distinct spatial arrangements critical for molecular interactions in chiral environments.
Molecular Formula and Weight
The compound has the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol . Its structure (Fig. 1) combines a five-membered pyrrolidine ring, a Boc-protected amine, and a β-hydroxy-γ-methoxy ketone side chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 76.1 Ų |
Spectroscopic Identifiers
Synthesis and Reaction Pathways
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrrolidin-2-ylmethanol | Boc₂O, TEA, DCM | 20°C, 16 hr | 98% |
| Pyrrolidin-2-ylmethanol | Boc₂O, K₂CO₃, H₂O/Et₂O | 20°C, 16 hr | 76% |
Stereochemical Considerations
The (2S,1S) configuration likely originates from chiral starting materials or asymmetric induction during synthesis. Enzymatic resolution or chiral auxiliaries may enforce stereocontrol, though specific methods remain unreported.
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3 of 0.9 , the compound exhibits moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DCM, THF) and limited water solubility. The Boc group enhances lipid membrane permeability, advantageous for drug delivery applications.
Stability and Reactivity
The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection. The β-hydroxy ketone moiety may undergo oxidation or nucleophilic addition, while the methoxy group provides electronic stabilization.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (based on analogs ):
-
Boc group: δ 1.46 (s, 9H)
-
Pyrrolidine protons: δ 3.3–4.0 (m, 4H), 1.5–2.0 (m, 4H)
-
Hydroxy and methoxy groups: δ 4.7 (br, 1H), 3.6 (s, 3H)
Infrared (IR) Spectroscopy
Key absorption bands:
-
N-H stretch: ~3400 cm⁻¹ (Boc carbamate)
-
C=O stretch: ~1700 cm⁻¹ (ester and carbamate)
-
O-H stretch: ~3200 cm⁻¹ (hydroxy group)
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